molecular formula C20H14ClFN2O3S B2922289 4-(2-chlorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 899971-75-6

4-(2-chlorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2922289
CAS No.: 899971-75-6
M. Wt: 416.85
InChI Key: KVAPVEMCSGAOOR-UHFFFAOYSA-N
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Description

4-(2-chlorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C20H14ClFN2O3S and its molecular weight is 416.85. The purity is usually 95%.
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Biological Activity

The compound 4-(2-chlorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazin class, characterized by its unique heterocyclic structure that includes sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to detail its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C16H12ClFN2O2SC_{16}H_{12}ClFN_2O_2S, indicating the presence of chlorine (Cl), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms. The structural conformation has been studied using X-ray crystallography, revealing an intermediate conformation between twisted boat and chair forms, which facilitates various intermolecular interactions such as hydrogen bonding.

PropertyValue
Molecular FormulaC16H12ClFN2O2SC_{16}H_{12}ClFN_2O_2S
Molecular Weight350.79 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antitumor Activity

Research indicates that compounds similar to This compound exhibit significant antitumor activity. A related study on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide demonstrated potent inhibition of histone deacetylase 3 (HDAC3) with an IC50 value of 95.48 nM and exhibited solid tumor cell inhibitory activities with an IC50 of 1.30 μM against HepG2 cells . These findings suggest that similar structural motifs in the benzothiadiazin class may confer antitumor properties.

The mechanism underlying the biological activity of this compound is believed to involve the inhibition of key enzymatic pathways related to tumor growth and proliferation. The presence of fluorine and chlorine substituents may enhance the compound's interaction with biological targets, potentially increasing its efficacy as an anticancer agent.

Case Studies

  • In Vitro Studies : In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase . These effects are crucial for developing effective cancer therapies.
  • In Vivo Studies : Animal model studies have reported tumor growth inhibition when treated with benzothiadiazine derivatives, suggesting promising therapeutic potential for compounds like This compound .

Pharmacological Potential

Given the structural features and preliminary biological activity data, this compound may serve as a lead for further development in cancer treatment. The unique combination of substituents could be optimized to enhance selectivity and potency against specific cancer types.

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-2-(4-fluorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O3S/c21-17-6-2-1-5-14(17)13-23-18-7-3-4-8-19(18)28(26,27)24(20(23)25)16-11-9-15(22)10-12-16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAPVEMCSGAOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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